N1-cyclohexyl-N2-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide

Description

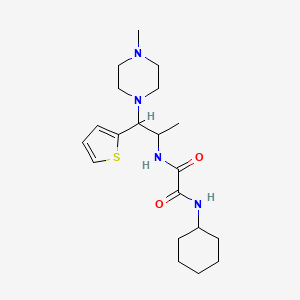

This compound features an oxalamide core (N,N'-disubstituted oxamide) with two distinct substituents:

- N1-substituent: Cyclohexyl group, contributing to lipophilicity and conformational rigidity.

- N2-substituent: A branched propan-2-yl chain bearing a 4-methylpiperazine moiety and a thiophen-2-yl aromatic ring.

Properties

IUPAC Name |

N-cyclohexyl-N'-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O2S/c1-15(21-19(25)20(26)22-16-7-4-3-5-8-16)18(17-9-6-14-27-17)24-12-10-23(2)11-13-24/h6,9,14-16,18H,3-5,7-8,10-13H2,1-2H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWOFTDWGCJKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C)NC(=O)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cyclohexyl-N2-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : It features an oxalamide backbone.

- Substituents : The presence of a cyclohexyl group and a 4-methylpiperazine moiety contributes to its pharmacological properties.

- Functional Groups : The thiophene ring enhances its interaction with biological targets.

This compound has been studied for its role as an inhibitor of deubiquitylating enzymes (DUBs). DUBs are crucial in regulating protein degradation pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| A | 0.296 ± 0.080 | Breast Cancer |

| B | 0.617 ± 0.023 | Lung Cancer |

| C | 0.495 ± 0.090 | Colorectal Cancer |

These findings suggest that the compound may have a similar potency against certain cancer types .

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The inhibition of DUBs can lead to the stabilization of proteins involved in neuronal survival, potentially offering therapeutic benefits against conditions like Alzheimer's disease .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Oxalamide Backbone : This is achieved through the reaction of cyclohexylamine with oxalic acid derivatives.

- Introduction of the Thiophene Ring : Utilizing thiophene derivatives via nucleophilic substitution.

- Attachment of the 4-Methylpiperazine Group : This is done through a coupling reaction under basic conditions.

Study on Antiviral Properties

A study published in Nature Communications highlighted that similar compounds exhibited antiviral properties by targeting specific viral proteins. This suggests that this compound may also possess antiviral activity, warranting further investigation into its efficacy against viral pathogens.

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the safety and efficacy of related compounds. These studies indicate that these compounds can cross the blood-brain barrier, making them potential candidates for treating central nervous system disorders .

Scientific Research Applications

N1-cyclohexyl-N2-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide has been investigated for its biological activities, particularly in the context of:

Anticancer Activity

Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of oxalamides have shown promise as potential anticancer agents by targeting specific signaling pathways involved in tumor growth and metastasis .

Neuropharmacology

The presence of a piperazine moiety suggests potential applications in neuropharmacology. Compounds containing piperazine are often explored for their effects on neurotransmitter systems, making this oxalamide a candidate for studying treatments for neurological disorders such as anxiety and depression .

Antimicrobial Properties

Studies have suggested that oxalamides can exhibit antimicrobial activity against certain bacterial strains. This aspect opens avenues for developing new antibiotics or adjunct therapies to combat resistant bacterial infections .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxalamide derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological study assessed the effects of this compound on serotonin and dopamine receptors. Results indicated that the compound could modulate these neurotransmitter systems, suggesting its potential use in treating mood disorders .

Case Study 3: Antimicrobial Activity

Research published in Frontiers in Microbiology evaluated the antibacterial properties of various oxalamides, finding that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Research Findings and Functional Insights

Target Compound vs. Compound 232 (Pyrimidine-triamine)

- Structural Differences : The target’s oxalamide core and thiophene contrast with Compound 232’s pyrimidine-triamine scaffold and pyridine ring.

- Synthetic Complexity : Compound 232 requires Pd-mediated cross-coupling and reduction steps, whereas the target compound may involve amide bond formation or nucleophilic substitutions for the oxalamide core.

- Bioactivity Implications : The thiophene in the target could enhance membrane permeability compared to Compound 232’s pyridine, while the 4-methylpiperazine in both compounds may improve solubility and target engagement in aqueous environments .

Target Compound vs. Compound 4 (Bis-azetidinone-oxalamide)

- Core Flexibility: Both share an oxalamide backbone, but Compound 4’s bis-azetidinone rings introduce steric bulk and hydrogen-bonding variability.

- Electron Effects : The target’s thiophene provides electron-rich aromaticity, contrasting with Compound 4’s electron-withdrawing chloro and methoxy groups. This difference may influence binding interactions in biological systems .

Q & A

Q. What are the recommended methods for synthesizing N1-cyclohexyl-N2-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide?

- Methodological Answer : The synthesis of oxalamide derivatives typically involves a multi-step approach. First, prepare the propan-2-yl amine intermediate by reacting 4-methylpiperazine with a thiophen-2-yl precursor (e.g., via nucleophilic substitution or reductive amination). Next, couple the amine with cyclohexyl oxalyl chloride under Schotten-Baumann conditions. Key steps include:

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates.

- Characterization : Confirm intermediates via -NMR and -NMR, focusing on methylpiperazine protons (δ 2.2–3.5 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm) .

- Yield Optimization : Adjust reaction time (24–48 hrs) and temperature (0°C to room temperature) to minimize byproducts like dimerized oxalamides .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, focusing on bond angles (e.g., oxalamide C=O bonds ~1.21 Å) and torsional angles between the thiophene and piperazine moieties .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with expected [M+H] peak.

- 2D NMR : Use - HSQC and HMBC to verify connectivity, especially between the cyclohexyl and oxalamide groups .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using target proteins (e.g., kinases or GPCRs) to assess binding affinity. Key steps:

- Ligand Preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G* basis set).

- Binding Site Analysis : Focus on hydrophobic interactions with the cyclohexyl group and hydrogen bonding via the oxalamide carbonyl .

- Validation : Compare results with structurally similar compounds (e.g., N1-cyclopentyl oxalamides) to identify activity trends .

Q. How to address contradictions between theoretical and experimental solubility data?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent effects.

- Experimental Reassessment : Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers.

- Theoretical Adjustment : Apply the General Solubility Equation (GSE) with corrected melting points (DSC analysis) and log values (HPLC-derived) .

- Co-solvent Screening : Test solubility in DMSO-water mixtures (10–90% v/v) to identify optimal conditions for biological assays .

Q. What strategies resolve stereochemical ambiguities in the propan-2-yl moiety?

- Methodological Answer : The chiral center at the propan-2-yl position requires enantiomeric resolution:

- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol = 90:10) to separate enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .

- Crystallographic Data : If racemic crystals form, employ SHELXL’s TWIN/BASF commands to refine twin fractions .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different cell lines?

- Methodological Answer : Variability may stem from differential expression of target proteins or metabolic enzymes:

- Target Profiling : Use Western blotting to quantify protein expression (e.g., PI3K/AKT) in tested cell lines.

- Metabolic Stability Assay : Incubate the compound with liver microsomes (human vs. murine) to assess CYP450-mediated degradation .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to determine significance (p < 0.05) across replicates .

Experimental Design Considerations

Q. What controls are essential for in vitro cytotoxicity assays?

- Methodological Answer : Include:

- Positive Control : Doxorubicin (IC ~1 μM in HeLa cells).

- Vehicle Control : DMSO (≤0.1% v/v) to rule out solvent effects.

- Cell Viability Normalization : Use MTT assay with untreated cells (100% viability) and Triton X-100 (0% viability) .

Structural-Activity Relationship (SAR) Insights

Q. How does the 4-methylpiperazine group influence activity compared to other substituents?

- Methodological Answer : Compare with analogs (e.g., N1-cycloheptyl derivatives):

- Hydrogen Bonding : The piperazine’s tertiary nitrogen may form salt bridges with acidic residues (e.g., Asp189 in trypsin-like proteases).

- Lipophilicity : Log increases with methyl substitution, enhancing membrane permeability but potentially reducing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.